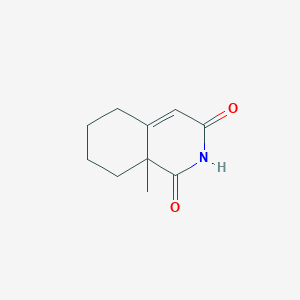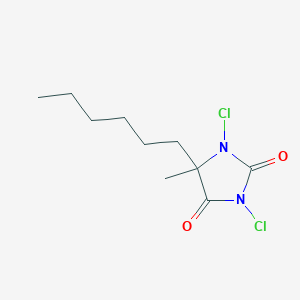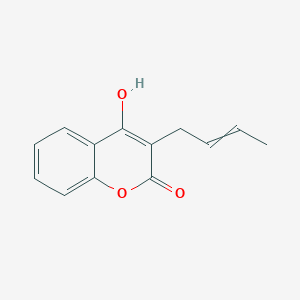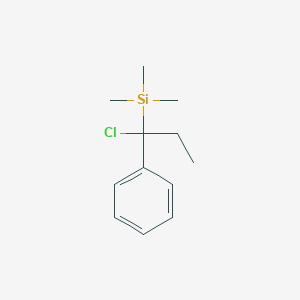![molecular formula C17H20O2S2 B14367758 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol CAS No. 90884-26-7](/img/structure/B14367758.png)
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol: is an organic compound characterized by the presence of two phenol groups connected by a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol typically involves the following steps:
Formation of the Sulfanyl Linkage: This can be achieved by reacting 4-hydroxythiophenol with 1,5-dibromopentane under basic conditions to form the intermediate 4-(5-bromopentylsulfanyl)phenol.
Substitution Reaction: The intermediate is then reacted with another equivalent of 4-hydroxythiophenol under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The sulfanyl groups can be reduced to thiols.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antioxidant Activity: Due to the presence of phenol groups, the compound may exhibit antioxidant properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism by which 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol exerts its effects is primarily through its phenol and sulfanyl groups. The phenol groups can donate hydrogen atoms, acting as antioxidants, while the sulfanyl groups can interact with metal ions, potentially modulating enzymatic activities.
Comparaison Avec Des Composés Similaires
4-Hydroxythiophenol: Contains a single phenol group with a sulfanyl linkage.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Thiobisphenol: Contains two phenol groups connected by a sulfanyl linkage, similar to the compound .
Uniqueness: 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol is unique due to the specific length of the pentyl chain connecting the phenol groups, which can influence its physical and chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
90884-26-7 |
|---|---|
Formule moléculaire |
C17H20O2S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-[5-(4-hydroxyphenyl)sulfanylpentylsulfanyl]phenol |
InChI |
InChI=1S/C17H20O2S2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
Clé InChI |
IMAJWVXQZBJPGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SCCCCCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)

![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)

![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)

![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
